molecular formula C11H10FNO6 B1326304 Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate CAS No. 872141-24-7

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

Cat. No. B1326304
Key on ui cas rn: 872141-24-7
M. Wt: 271.2 g/mol
InChI Key: OGJCUSFTJIEQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07317037B2

Procedure details

2-(3-Fluoro-2-nitro-phenyl)-malonic acid dimethyl ester (12 g, 44 mmol) in 200 mL 6N hydrochloric acid (6N, 200 mL) was heated under reflux for 4 hours. The mixture was cooled, diluted with 250 mL of water and extracted with diethyl ether, dried (MgSO4), and concentrated in vacu., Crystallization from hexane/ethylacetate (95/5), gave (3-fluoro-2-nitro-phenyl)-acetic acid (7.6 g, 54%) which was used without further examination.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH:4]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[N+:16]([O-:18])=[O:17])C(OC)=O>Cl.O>[F:15][C:11]1[C:10]([N+:16]([O-:18])=[O:17])=[C:9]([CH2:4][C:3]([OH:19])=[O:2])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC(C(C(=O)OC)C1=C(C(=CC=C1)F)[N+](=O)[O-])=O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacu
CUSTOM
Type
CUSTOM
Details
, Crystallization from hexane/ethylacetate (95/5)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C=CC1)CC(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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